6-(2,5-Dimethylphenoxy)hexan-2-one
Description
6-(2,5-Dimethylphenoxy)hexan-2-one is a ketone-containing aromatic ether characterized by a hexan-2-one backbone substituted with a 2,5-dimethylphenoxy group. Key features include:
- Molecular framework: A six-carbon chain with a ketone group at position 2 and a 2,5-dimethylphenoxy substituent at position 6.
- Functional groups: The ether linkage and ketone moiety suggest reactivity typical of carbonyl compounds and aromatic ethers.
- Applications: Likely serves as an intermediate in organic synthesis or a precursor for pharmaceuticals, given the pharmacological relevance of related phenoxyalkyl ketones (e.g., anti-mycobacterial piperidine derivatives in ).
Properties
IUPAC Name |
6-(2,5-dimethylphenoxy)hexan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11-7-8-12(2)14(10-11)16-9-5-4-6-13(3)15/h7-8,10H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLDTQHEPWDXKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects: Methyl groups on the phenoxy ring (e.g., in Cyclohexanone, 2-(2,5-dimethylphenoxy)-) increase steric bulk and lipophilicity compared to unsubstituted analogs like 6-phenoxy-hexan-2-one. Fluorine substituents () further elevate Log P due to hydrophobic effects.
- Backbone Flexibility: Linear hexan-2-one chains (e.g., 6-phenoxy-hexan-2-one) offer greater conformational flexibility than cyclic ketones (e.g., cyclohexanone derivatives), influencing solubility and reactivity.
Critical Analysis :
- Reduction Methods : The Zn/Hg amalgam reduction () is effective for carbonyl-to-methylene conversion but generates hazardous waste. Modern methods (e.g., catalytic hydrogenation) may offer greener alternatives.
- Etherification: HBK17’s synthesis () uses 48-hour reflux with K₂CO₃, highlighting the need for prolonged reaction times with sterically hindered phenols.
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